ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate
Description
This compound features a benzimidazole core substituted with a benzyl group at the N1 position. A methylene bridge connects the benzimidazole to a piperazine ring, which is further linked to an acetamido-ethyl ester moiety. The dioxalate counterion enhances solubility and crystallinity, common in pharmaceutical salts to improve bioavailability .
Properties
IUPAC Name |
ethyl 2-[[2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetyl]amino]acetate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3.2C2H2O4/c1-2-33-25(32)16-26-24(31)19-29-14-12-28(13-15-29)18-23-27-21-10-6-7-11-22(21)30(23)17-20-8-4-3-5-9-20;2*3-1(4)2(5)6/h3-11H,2,12-19H2,1H3,(H,26,31);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEONDENOCJJBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities. They are used in various applications, including pharmaceuticals and agrochemicals.
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Pharmacokinetics
Imidazole derivatives are known for their broad range of chemical and biological properties, which make them important in the development of new drugs.
Biological Activity
Ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate is a complex organic compound that incorporates a benzimidazole moiety, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Molecular Formula and Structure
The molecular formula of this compound is , with a molecular weight of approximately 629.623 g/mol. The compound features multiple functional groups, including an acetate and dioxalate, which are critical for its biological activity.
Structural Representation
The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Benzimidazole | Core structure linked to various substituents |
| Piperazine | A cyclic amine contributing to the compound's pharmacological properties |
| Acetamido Group | Enhances solubility and bioavailability |
Anticancer Properties
Research indicates that compounds containing the benzimidazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzimidazole can inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription. Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate derivatives have demonstrated effective cytotoxicity against various cancer cell lines, with IC50 values indicating potent growth inhibition.
Case Study: Topoisomerase Inhibition
In a study evaluating the topoisomerase II inhibitory activity of similar compounds, several derivatives were found to exhibit significant potency at concentrations as low as 10 μM. The presence of electron-donating groups in the structure enhanced this activity, suggesting a structure-activity relationship that could be exploited in drug design .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. The ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has been reported to possess notable antimicrobial effects against various pathogens. This is attributed to their ability to disrupt microbial cell wall synthesis and interfere with metabolic pathways.
Other Biological Activities
In addition to anticancer and antimicrobial effects, benzimidazole derivatives have shown promise in other therapeutic areas:
- Antifilarial Activity : Certain derivatives have displayed significant in vivo antifilarial activity, indicating potential use in treating parasitic infections .
- Antiviral Effects : Some studies suggest that benzimidazole compounds may inhibit viral replication, although specific data on this compound is limited.
The mechanisms underlying the biological activities of this compound involve:
- Topoisomerase Inhibition : By stabilizing the DNA-topoisomerase complex, these compounds prevent DNA relaxation necessary for replication.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
- Protein Binding : The interaction with specific protein receptors enhances their therapeutic efficacy by modulating signaling pathways involved in cell survival and proliferation.
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Activity
Recent studies have indicated that compounds containing the benzimidazole and piperazine moieties exhibit significant anticonvulsant properties. For instance, derivatives of 1-benzyl-1H-benzo[d]imidazole have been shown to possess pronounced anticonvulsant activity in animal models, such as the maximal electroshock seizure (MES) model. The structure-activity relationship suggests that modifications at specific sites can enhance efficacy, making these compounds promising candidates for further development in treating epilepsy and other seizure disorders .
Analgesic Properties
Research has highlighted the potential analgesic effects of similar compounds. The incorporation of piperazine and benzimidazole structures has been linked with pain relief mechanisms, suggesting that ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate could be explored for its analgesic properties through various pharmacological models .
Structural Studies
Crystallography and Molecular Characterization
The structural characterization of related compounds using techniques such as X-ray crystallography has provided insights into the molecular conformation and intermolecular interactions. For example, studies on similar benzimidazole derivatives reveal that C-H…π interactions significantly stabilize their crystal structures. Understanding these interactions is crucial for predicting the behavior of this compound in solid-state applications .
Synthesis and Derivative Development
Synthesis of Analogues
The synthesis of this compound can be approached through various synthetic routes, including acylation and alkylation reactions involving piperazine derivatives. These methods allow for the exploration of a library of analogues to evaluate their biological activities systematically .
Pharmacological Insights
Potential for Neuropathic Pain Treatment
The pharmacological profile of related compounds suggests a potential role in managing neuropathic pain. Studies have demonstrated that certain substituted benzimidazoles can effectively reduce pain responses in animal models, indicating that this compound may also exhibit similar properties .
Comparison with Similar Compounds
Core Benzimidazole Modifications
Piperazine vs. Piperidine Scaffolds
- Piperazine Derivatives : The target compound and 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate (CAS 1351643-71-4) utilize piperazine, offering two nitrogen atoms for hydrogen bonding. This contrasts with piperidine-based analogs (e.g., CAS 1351602-37-3), which lack a second nitrogen, reducing polarity and possibly altering pharmacokinetics .
Ester vs. Amide Linkages
- Ethyl Ester : The target compound’s ethyl ester group (as in : ethyl 2-[5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl]acetate) provides hydrolytic lability, enabling prodrug strategies. In contrast, amide-linked analogs (e.g., CAS 1351643-71-4) exhibit greater stability but lower solubility .
- Thioether Linkages : Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate () introduces a sulfur atom, increasing lipophilicity and oxidation susceptibility compared to the target’s oxygen-based acetamido group .
Counterion Effects
- Dioxalate vs. Oxalate: The target’s dioxalate salt (two oxalate ions) improves aqueous solubility relative to mono-oxalate salts (e.g., CAS 1351602-37-3), critical for oral bioavailability .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves sequential coupling of benzoimidazole, piperazine, and acetamide moieties. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI/HOBt in anhydrous DMF under nitrogen to minimize side reactions .
- Piperazine alkylation : Optimize reaction time (12–24 hours) and temperature (60–80°C) in acetonitrile or THF to ensure complete substitution .
- Salt formation (dioxalate) : Precipitate the product in cold ethanol after stoichiometric addition of oxalic acid, followed by recrystallization in ethanol/water (3:1 v/v) .
- Purification : Employ column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO-d₆ or CDCl₃. Key signals include:
- Benzoimidazole protons: δ 7.2–8.1 ppm (aromatic) .
- Piperazine methylene: δ 2.5–3.5 ppm (multiplet) .
- Acetate ester: δ 1.2–1.4 ppm (triplet, CH₃) and δ 4.1–4.3 ppm (quartet, CH₂) .
- IR Spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What solvents and reaction conditions minimize decomposition during synthesis?
- Methodological Answer :
- Solvent choice : Use aprotic solvents (DMF, THF) for amidation and alkylation to avoid hydrolysis .
- Temperature control : Maintain reactions below 80°C to prevent thermal degradation of the benzoimidazole core .
- Inert atmosphere : Conduct reactions under nitrogen/argon to protect sensitive intermediates (e.g., free amines) .
Advanced Research Questions
Q. How can contradictions in NMR data between different synthetic batches be resolved?
- Methodological Answer : Discrepancies may arise from:
- Solvent effects : Compare spectra in identical deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess chemical shift variability .
- Tautomerism in benzoimidazole : Use 2D NMR (¹H-¹³C HSQC) to confirm proton-carbon correlations and rule out tautomeric forms .
- Impurity interference : Perform LC-MS to identify byproducts (e.g., unreacted starting materials) and optimize purification protocols .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to histamine receptors (H1/H4), leveraging the piperazine moiety’s flexibility for pose optimization .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories .
- QSAR modeling : Derive activity cliffs using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs in .
Q. How can solubility challenges in pharmacological assays be addressed?
- Methodological Answer :
- Salt form optimization : Compare dioxalate with other salts (e.g., hydrochloride) for improved aqueous solubility .
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance dissolution in cell culture media .
- Prodrug design : Modify the ester group (e.g., ethyl to PEGylated ester) for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
